

# An In-depth Technical Guide to Thiol-PEG2-acid

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Compound of Interest		
Compound Name:	Thiol-PEG2-acid	
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This guide provides a comprehensive overview of **Thiol-PEG2-acid**, a heterobifunctional linker widely utilized in scientific research and drug development. It details the molecule's core structure, physicochemical properties, and common experimental applications, offering valuable insights for researchers, scientists, and professionals in the field of bioconjugation and materials science.

### **Core Structure and Functional Groups**

**Thiol-PEG2-acid**, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent.[1][2] Its structure is characterized by three key components: a terminal thiol group (-SH), a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid group (-COOH). This unique arrangement allows for the sequential or orthogonal conjugation of different molecules.

The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines, a common functional group in proteins and other biomolecules.[1] The intervening PEG2 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces non-specific binding, and provides spatial separation between the conjugated entities.

Caption: Chemical structure of **Thiol-PEG2-acid**.

# **Physicochemical Properties**



The following table summarizes the key quantitative data for **Thiol-PEG2-acid**, providing a reference for its use in experimental design and analysis.

Property	Value	Reference
IUPAC Name	3-(2-(2- mercaptoethoxy)ethoxy)propa noic acid	
Synonyms	SH-PEG2-COOH, HS-PEG2- COOH	
CAS Number	1379649-73-6	-
Chemical Formula	C7H14O4S	_
Molecular Weight	194.25 g/mol	_
Exact Mass	194.0613 Da	_
Purity	>90% - 95%	_
Appearance	Liquid	-
Elemental Analysis	C: 43.28%, H: 7.27%, O: 32.95%, S: 16.50%	-

# **Applications and Reactivity**

Thiol-PEG2-acid is a valuable tool in various applications, including:

- PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- Bioconjugation: It is used to link proteins, peptides, and other biomolecules.
- Drug Delivery: Its properties are beneficial for developing drug delivery systems.
- Surface Modification: It is employed to modify the surfaces of nanoparticles and other materials to improve biocompatibility and reduce non-specific binding.



The reactivity of its terminal groups dictates its use in conjugation strategies. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the carboxylic acid can be coupled to amines using standard carbodiimide chemistry (e.g., with EDC and NHS).

## **Experimental Protocols**

Protocol: Functionalization of Gold Nanoparticles (GNPs) with Thiol-PEG2-acid

This protocol provides a general workflow for the surface modification of gold nanoparticles using **Thiol-PEG2-acid**, followed by conjugation to an amine-containing molecule.

#### Materials:

- Thiol-PEG2-acid
- Citrate-capped gold nanoparticles (GNPs) in an aqueous suspension
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffered saline
- Phosphate-buffered saline (PBS)
- Amine-containing molecule for conjugation

#### Procedure:

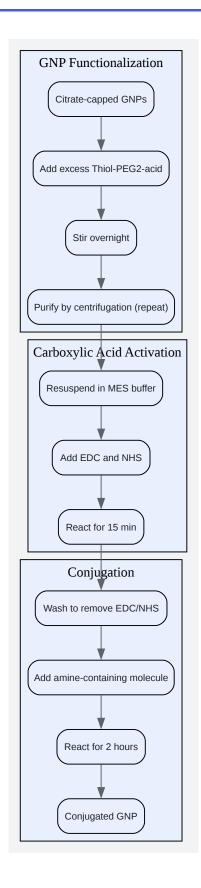
- GNP Functionalization:
  - Add an excess of Thiol-PEG2-acid to the citrate-capped GNP suspension.
  - Stir the resulting mixture overnight to allow for the formation of a self-assembled monolayer on the GNP surface.
  - Purify the functionalized GNPs by repeated centrifugation and removal of the supernatant,
    followed by resuspension in water. This process is typically repeated multiple times to



ensure the removal of unbound Thiol-PEG2-acid.

- Carboxylic Acid Activation:
  - Resuspend the purified Thiol-PEG2-acid functionalized GNPs in MES-buffered saline (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
  - Add appropriate amounts of EDC and NHS to the suspension to activate the terminal carboxylic acid groups.
  - Allow the activation reaction to proceed for 15 minutes at room temperature.
- Conjugation to Amine-Containing Molecules:
  - Wash the activated GNPs with MES-buffered saline to remove excess EDC and NHS.
  - Add the desired amine-containing molecule (dissolved in PBS buffer) to the activated GNP suspension.
  - Allow the conjugation reaction to proceed for 2 hours at room temperature to form a stable amide bond.





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